6-chloro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}quinoxaline
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Overview
Description
6-chloro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}quinoxaline is a heterocyclic compound that features a quinoxaline core substituted with a chloro group and an azetidine ring linked to an imidazole moiety
Mechanism of Action
Target of Action
It’s known that imidazole-containing compounds, which this molecule is a part of, have a broad range of biological activities . They are key components in many functional molecules used in various applications .
Mode of Action
Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which may influence its bioavailability .
Result of Action
One study suggests that a similar compound may exert antitumor activity by up-regulating certain proteins and down-regulating others .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}quinoxaline typically involves multi-step reactions starting from commercially available precursors. One common route includes the formation of the quinoxaline core followed by the introduction of the chloro substituent and the azetidine-imidazole moiety. Key steps may involve:
Formation of Quinoxaline Core: This can be achieved through the condensation of o-phenylenediamine with a dicarbonyl compound such as glyoxal.
Chlorination: Introduction of the chloro group can be done using reagents like thionyl chloride or phosphorus pentachloride.
Azetidine and Imidazole Introduction: The azetidine ring can be synthesized through cyclization reactions, and the imidazole moiety can be introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of quinoxaline N-oxides.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of substituted quinoxaline derivatives with various functional groups.
Scientific Research Applications
6-chloro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}quinoxaline has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Studies: The compound is used to investigate its interactions with biological targets such as enzymes and receptors.
Chemical Biology: It serves as a probe to study cellular processes and pathways.
Industrial Applications: It can be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-3-(1H-imidazol-1-yl)quinoxaline
- 6-chloro-2-(1H-imidazol-1-yl)quinoxaline
- 2-(1H-imidazol-1-yl)quinoxaline
Uniqueness
6-chloro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}quinoxaline is unique due to the presence of both the azetidine and imidazole rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
6-chloro-2-[3-(imidazol-1-ylmethyl)azetidin-1-yl]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN5/c16-12-1-2-13-14(5-12)18-6-15(19-13)21-8-11(9-21)7-20-4-3-17-10-20/h1-6,10-11H,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJXXNIGNQSUCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=CN=C3C=C(C=CC3=N2)Cl)CN4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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